molecular formula C21H15ClN6OS2 B2667061 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 893914-34-6

2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

Cat. No. B2667061
CAS RN: 893914-34-6
M. Wt: 466.96
InChI Key: QAVYZAYACQHLSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C21H15ClN6OS2 and its molecular weight is 466.96. The purity is usually 95%.
BenchChem offers high-quality 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Inflammatory Applications

This compound has shown promising results in anti-inflammatory studies . Specifically, derivatives of the compound demonstrated good anti-inflammatory activity in the carrageenan-induced paw edema test in rats . Two derivatives, in particular, showed activity comparable to that of indomethacin, a common nonsteroidal anti-inflammatory drug (NSAID), with minimal ulcerogenic effects .

Ulcerogenicity Studies

The compound and its derivatives have been studied for their ulcerogenic effects . Some derivatives showed minimal ulcerogenic effects, which is a desirable characteristic in the development of new anti-inflammatory drugs .

3. Inhibition of Src Family Tyrosine Kinases The compound is a potent and selective inhibitor of the Src family tyrosine kinases . This makes it a useful tool for probing the involvement of Src family tyrosine kinases in cellular signaling .

Biological Activity

The compound has demonstrated significant biological activity. For example, it has shown inhibitory activity against Lck, Hck, Fyn, and EGFR .

Solubility Studies

The solubility of the compound has been studied, and it has been found to be soluble in DMSO at a concentration of 25 mg/mL . This information is crucial for its use in various biological and chemical experiments .

Lipophilicity Studies

The lipophilicity of the compound and its derivatives has been theoretically calculated as C log P . The correlation of the biological data of the active compounds with their theoretically calculated C log P values revealed that lipophilicity influences the biological response .

properties

IUPAC Name

2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN6OS2/c1-12-2-7-16-17(8-12)31-21(26-16)27-18(29)10-30-20-15-9-25-28(19(15)23-11-24-20)14-5-3-13(22)4-6-14/h2-9,11H,10H2,1H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAVYZAYACQHLSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

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